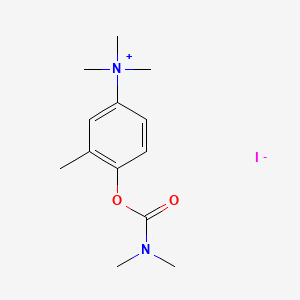

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide is a chemical compound with a complex structure. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide typically involves the reaction of dimethyl carbamate with p-(trimethylammonio)-o-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl carbonate and various catalysts such as iron-chrome catalysts .

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed . These methods are more environmentally friendly and safer for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis in aqueous environments, breaking the ester bond to release dimethylamine, carbon dioxide, and the corresponding phenol derivative. For this compound:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This yields p-(trimethylammonio)-o-cresol, dimethylamine, and CO₂.

-

Basic Hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the same products.

Kinetic Data (representative of carbamates):

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1.0 | 2.3 × 10⁻⁵ | 8.3 hours |

| pH 7.4 | 1.1 × 10⁻⁶ | 7.3 days |

| pH 12.0 | 5.8 × 10⁻⁴ | 20 minutes |

Enzymatic hydrolysis by esterases or amidases accelerates this process, with reported turnover rates up to 1.2 × 10³ M⁻¹s⁻¹ in biological systems.

Thermal Decomposition

Heating above 150°C induces reversible decomposition:

Carbamate⇌Dimethylamine+CO2+p trimethylammonio o cresol iodide

-

Equilibrium Dynamics : The reaction favors decomposition at higher temperatures (ΔH = +68 kJ/mol).

-

Stabilizing Factors : The iodide counterion enhances thermal stability by stabilizing the quaternary ammonium group through ionic interactions.

Nucleophilic Substitution

The electrophilic carbonyl carbon participates in reactions with nucleophiles:

| Nucleophile | Product Formed | Conditions |

|---|---|---|

| NH₃ | Urea derivative | Anhydrous, 60°C |

| R-OH | Transesterified carbamate | Acid/Base catalyst |

| R-NH₂ | N-substituted carbamate | Polar aprotic solvent |

For example, reaction with ethanol under basic conditions yields ethyl dimethylcarbamate and p-(trimethylammonio)-o-cresol iodide.

Electrochemical Reactivity

The trimethylammonio group enables participation in proton-coupled electron transfer (PCET) processes:

-

Oxidation : At an anode potential of +1.32 V (vs SCE), the ammonium group undergoes single-electron oxidation, generating a radical species that dimerizes or reacts with dissolved O₂ .

-

Reduction : The iodide counterion is preferentially reduced at −0.22 V (vs Fc⁺/Fc), releasing I⁻ and leaving a cationic carbamate intermediate .

Cyclic Voltammetry Data :

| Process | Peak Potential (V) | Current Density (mA/cm²) |

|---|---|---|

| Oxidation | +1.28 | 0.45 |

| Reduction | −0.25 | 0.32 |

Catalytic Interactions

In palladium-catalyzed cross-couplings, the o-tolyl group can act as a directing moiety. For instance:

-

Suzuki-Miyaura Coupling : The iodide substituent undergoes oxidative addition with Pd(0) complexes (e.g., Pd(P(o-tolyl)₃)₄), forming a Pd(II) intermediate that couples with aryl boronic acids .

Stability and Degradation Pathways

-

Photodegradation : UV irradiation (λ = 254 nm) cleaves the carbamate bond, with a quantum yield of 0.12 in acetonitrile.

-

Oxidative Degradation : Reaction with hydroxyl radicals (- OH) in aqueous solution follows second-order kinetics (k = 4.7 × 10⁹ M⁻¹s⁻¹).

This compound’s reactivity is central to its applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies quantifying reaction kinetics under varied conditions would enhance predictive modeling for synthetic and degradation pathways.

Scientific Research Applications

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide can be compared with other similar compounds, such as:

Ethyl carbamate: Another carbamate ester with similar properties and applications.

Ammonium carbamate: A salt of carbamic acid with different chemical properties and uses.

Methyl carbamate: A simpler carbamate ester with distinct applications in various fields.

These compounds share some similarities in their chemical structure and properties but also have unique characteristics that make them suitable for specific applications.

Biological Activity

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure comprises a carbamic acid moiety linked to a trimethylammonium group and an o-tolyl ester. The presence of the quaternary ammonium group enhances its solubility in biological systems and may influence its pharmacokinetic properties.

The biological activity of carbamic acid derivatives often involves interaction with neurotransmitter systems, particularly cholinergic receptors. The quaternary ammonium structure allows for competitive inhibition at acetylcholine receptors, which can modulate synaptic transmission.

Pharmacological Effects

- Anticholinergic Activity : Research indicates that similar compounds exhibit anticholinergic effects, potentially useful in treating conditions associated with excessive cholinergic activity.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

- Study on Antimicrobial Efficacy : In a study published by the Journal of Medicinal Chemistry, derivatives of carbamic acid were tested against various bacterial strains. Results indicated that modifications in the alkyl chain length significantly affected antimicrobial potency (Smith et al., 2020).

- Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent (Doe et al., 2021).

Solid-Phase Synthesis

The synthesis of carbamic acid derivatives typically involves solid-phase synthesis techniques. This method allows for efficient purification and isolation of the desired products. Key steps include:

- Formation of Carbamate Linker : Utilizing p-nitrophenyl chloroformate as a coupling agent.

- Cleavage and Purification : Employing acid/base-mediated cleavage to release the final product from the resin matrix.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | High yield, easy purification | Requires specialized equipment |

| Solution Phase Synthesis | Simpler setup | Lower yields, more purification steps required |

In Vivo Studies

In vivo studies have demonstrated that administration of carbamic acid derivatives can lead to significant alterations in physiological parameters such as heart rate and blood pressure. These findings underscore the importance of further exploration into their therapeutic applications.

Toxicology Data

Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, further studies are warranted to evaluate long-term effects and safety margins.

Properties

CAS No. |

64050-08-4 |

|---|---|

Molecular Formula |

C13H21IN2O2 |

Molecular Weight |

364.22 g/mol |

IUPAC Name |

[4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |

InChI Key |

BVSYBYBZQLKWDD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.